4-Nitrophenyl 5-bromofuran-2-carboxylate 4-Nitrophenyl 5-bromofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16057875
InChI: InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H
SMILES:
Molecular Formula: C11H6BrNO5
Molecular Weight: 312.07 g/mol

4-Nitrophenyl 5-bromofuran-2-carboxylate

CAS No.:

Cat. No.: VC16057875

Molecular Formula: C11H6BrNO5

Molecular Weight: 312.07 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 5-bromofuran-2-carboxylate -

Specification

Molecular Formula C11H6BrNO5
Molecular Weight 312.07 g/mol
IUPAC Name (4-nitrophenyl) 5-bromofuran-2-carboxylate
Standard InChI InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H
Standard InChI Key HRSWBJYTQLPHAE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a furan ring substituted with bromine at the 5-position and a carboxylate ester at the 2-position, which is further conjugated to a 4-nitrophenyl group. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₆BrNO₅
Molecular Weight312.08 g/mol
Melting Point194°C (decomposition)
SolubilityLow in polar solvents
Spectral Data (¹H NMR)δ 8.28 (d, J=8.5 Hz, 2H), 7.93 (d, J=8.5 Hz, 2H), 7.28 (d, J=3.7 Hz, 1H), 6.95 (d, J=3.7 Hz, 1H)

The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom serves as a leaving group in cross-coupling methodologies .

Synthetic Routes and Optimization

Suzuki-Miyaura Cross-Coupling

A common synthesis involves Suzuki-Miyaura coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by transesterification or hydrolysis . For example:

  • Coupling Reaction:
    Methyl 5-bromofuran-2-carboxylate reacts with (4-nitrophenyl)boronic acid in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ in 1,4-dioxane at 90°C .

  • Esterification:
    The intermediate methyl ester undergoes ester exchange with 4-nitrophenol under acidic or basic conditions to yield the title compound.

This method achieves moderate yields (20–40%) due to competing side reactions, necessitating chromatographic purification .

Direct Carboxylation

Alternative approaches employ 5-bromofuran-2-carbonyl chloride, generated via thionyl chloride treatment of the carboxylic acid, followed by reaction with 4-nitrophenol . This route avoids metal catalysts but requires stringent anhydrous conditions .

Spectroscopic Characterization

Advanced techniques confirm the compound’s structure:

  • ¹H NMR: Aromatic protons of the 4-nitrophenyl group resonate at δ 8.28 and 7.93 (doublets, J=8.5 Hz), while furan protons appear at δ 7.28 and 6.95 .

  • ¹³C NMR: Key signals include C=O at δ 167.24, nitroaryl carbons at δ 147.70 (C-NO₂), and furan carbons at δ 159.06 (C=O) and 110.36 (C-Br) .

  • HRMS: [M+H]⁺ peak observed at m/z 312.9429 (calculated 312.9430) .

Crystallization remains challenging due to low solubility, though synchrotron-based SC-XRD has resolved its solid-state structure in rare cases .

Biological Relevance and Applications

Antimycobacterial Activity

4-Nitrophenyl 5-bromofuran-2-carboxylate serves as a precursor to 5-aryl-furan-2-carboxylic acids, potent inhibitors of Mycobacterium tuberculosis MbtI, a salicylate synthase critical for siderophore biosynthesis . By disrupting iron acquisition, these compounds exhibit MIC values of 2–8 µg/mL against drug-resistant strains .

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for π-π stacking with Phe₃₂₈ in MbtI’s active site .

  • Bromine Atom: Enhances lipophilicity, improving membrane permeability .

  • Ester Moiety: Hydrolyzes in vivo to the active carboxylic acid, acting as a prodrug .

Industrial and Research Applications

ApplicationDescriptionReference
Drug IntermediateKey precursor for MbtI inhibitors and antitubercular agents
Material ScienceElectron-deficient monomer for conductive polymers
CatalysisLigand in Pd-mediated cross-coupling reactions

Future Directions

  • Prodrug Optimization: Engineering hydrolyzable esters for targeted drug delivery .

  • Hybrid Molecules: Conjugating the furan core with quinolones or β-lactams to combat multidrug-resistant TB .

  • Green Synthesis: Developing solvent-free mechanochemical routes to improve sustainability.

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